molecular formula C10H10N2O B2565620 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 811803-24-4

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B2565620
CAS RN: 811803-24-4
M. Wt: 174.203
InChI Key: PIYHHKVDZALDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (ASI) is an organic heterocyclic compound that has been used extensively in scientific research during the past decade. It is a member of the spirocyclic indolinone family, which is characterized by its unique structure of two fused cyclopropane rings. The compound has a wide range of applications in both organic synthesis and biochemistry due to its unique structural and chemical properties.

Scientific Research Applications

Indole Synthesis and Cyclopropane Applications

Indole Synthesis Methods

The synthesis of indole derivatives, including potentially those related to 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one, is a key area of interest in organic chemistry due to the indole moiety's prominence in natural products and pharmaceuticals. Techniques for indole synthesis are diverse, with methods classified based on the type of bond formation involved in constructing the indole ring. This classification system provides a comprehensive overview of strategies employed in indole synthesis, which could be relevant to synthesizing complex structures like 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (Taber & Tirunahari, 2011).

Cyclopropane Chemistry

The incorporation of cyclopropane rings, such as those in 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one, into molecules is of significant interest due to the ring's unique properties and contributions to molecular stability and biological activity. Cyclopropanation methods and the use of cyclopropane-containing compounds in fragrance chemistry highlight the versatility and potential applications of these structures in creating compounds with superior olfactory impacts or other desirable properties (Schröder, 2014).

Potential Application Areas

Drug Design and Pharmacology

Compounds structurally related to 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one could find applications in drug design and pharmacology, especially considering the role of cyclopropane rings and indole moieties in medicinal chemistry. For instance, cyclotides, which are characterized by their stable cyclic peptide structure, have been explored for their potential as templates for drug design due to their bioactivity and stability. This suggests a potential avenue for research into similarly stable and bioactive structures (Craik et al., 2012).

Biomedical Applications

The unique chemical features of cyclopropane-containing compounds and indoles also extend their utility to various biomedical applications, including as diagnostic agents, in enzyme-catalyzed reactions, and potentially in modulating immune responses through tryptophan metabolism pathways. The interplay between tryptophan metabolites and the immune system illustrates the complexity and potential of leveraging specific metabolic pathways for therapeutic benefits, which could be relevant for compounds with similar structures or functional groups (Bai et al., 2016).

properties

IUPAC Name

6-aminospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHHKVDZALDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.